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molecular formula C16H17N3O2S B1638882 Allyl [(4-amino-5-benzyl-2-pyrimidinyl)sulfanyl]acetate

Allyl [(4-amino-5-benzyl-2-pyrimidinyl)sulfanyl]acetate

Cat. No. B1638882
M. Wt: 315.4 g/mol
InChI Key: XMBTUPOEXFMHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138404B2

Procedure details

(4-Amino-5-benzyl-pyrimidin-2-ylsulfanyl)-acetic acid (0.25 mmol, 69 mg), dicyclohexylcarbodiimide (0.3 mmol, 62 mg) and allyl alcohol (0.3 mmol, 18 mg) were dissolved in 1 ml of DMF, and a catalytic amount of 4-dimethylaminopyridine (approx. 1–3 mg) was added. After shaking the mixture for 24 h at r.t., the title compound, MS: m/e=316.2 (M+H+), was obtained from the reaction mixture by HPLC chromatography (YMC CombiPrep C18 column 50×20 mm, solvent gradient 10–95% CH3CN in 0.1% TFA(aq) over 6.0 min, λ=230 nm, flow rate 40 ml/min).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(4-Amino-5-benzyl-pyrimidin-2-ylsulfanyl)-acetic acid
Quantity
69 mg
Type
reactant
Reaction Step Two
Quantity
62 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][N:5]=[C:4]([S:15][CH2:16][C:17]([OH:19])=[O:18])[N:3]=1.[CH:20]1(N=C=NC2CCCCC2)[CH2:25]CCC[CH2:21]1.C(O)C=C.CC#N>CN(C=O)C.CN(C)C1C=CN=CC=1.C(O)(C(F)(F)F)=O>[CH2:25]([O:18][C:17](=[O:19])[CH2:16][S:15][C:4]1[N:3]=[C:2]([NH2:1])[C:7]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][N:5]=1)[CH:20]=[CH2:21]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
(4-Amino-5-benzyl-pyrimidin-2-ylsulfanyl)-acetic acid
Quantity
69 mg
Type
reactant
Smiles
NC1=NC(=NC=C1CC1=CC=CC=C1)SCC(=O)O
Name
Quantity
62 mg
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
18 mg
Type
reactant
Smiles
C(C=C)O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After shaking the mixture for 24 h at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C=C)OC(CSC1=NC=C(C(=N1)N)CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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